6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to a triazine ring
Preparation Methods
The synthesis of 6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dibromoaniline with cyanuric chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the triazine ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium amide or thiourea.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines. Reagents such as hydrogen peroxide or sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Scientific Research Applications
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it suitable for various organic transformations.
Biology: The compound has potential applications in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activities such as antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groupsThe exact molecular pathways and targets can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
6-(2,5-Dibromophenyl)-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
2,4,6-Trichloro-1,3,5-triazine:
6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine: Similar in structure but with chlorine atoms instead of bromine, it may exhibit different reactivity and applications.
This compound:
Properties
CAS No. |
57381-42-7 |
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Molecular Formula |
C9H7Br2N5 |
Molecular Weight |
344.99 g/mol |
IUPAC Name |
6-(2,5-dibromophenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H7Br2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16) |
InChI Key |
GZKVTJOEGGXBBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C2=NC(=NC(=N2)N)N)Br |
Origin of Product |
United States |
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